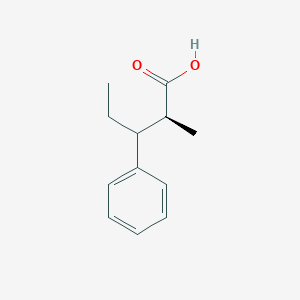
5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C22H20F3N3O5 and its molecular weight is 463.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Scale-Up Synthesis : An efficient scale-up synthesis method was reported for a structurally similar compound, BMS-520, which is a potent and selective isoxazole-containing S1P1 receptor agonist. This process includes a regioselective cycloaddition and a chemoselective hydrolysis, relevant to the synthesis of complex molecules like 5-(1-(2-Methylbenzyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole oxalate (Hou et al., 2016).
Biological Activities
Antimicrobial Activity : Research on compounds containing similar structures, such as 1,3,4-oxadiazoles and azetidinones, has demonstrated significant antimicrobial activities. This suggests potential applications of this compound in antimicrobial treatments (Ustabaş et al., 2020); (Chopde et al., 2012).
Anti-inflammatory and Antinociceptive Activities : Compounds featuring 1,2,4-oxadiazol and azetidinone groups have shown promise in anti-inflammatory and antinociceptive applications. This indicates that similar compounds, including this compound, may possess therapeutic benefits in these areas (Bassyouni et al., 2012).
Potential Anticancer Applications
- Apoptosis Induction : A study on a structurally related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer, suggests that similar compounds, including this compound, might be explored for potential anticancer applications (Zhang et al., 2005).
Properties
IUPAC Name |
5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O.C2H2O4/c1-13-5-2-3-6-15(13)10-26-11-16(12-26)19-24-18(25-27-19)14-7-4-8-17(9-14)20(21,22)23;3-1(4)2(5)6/h2-9,16H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGNUJAZPYDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)
![N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide](/img/structure/B2423040.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2423042.png)

![2-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2423045.png)
![6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2423046.png)
![4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid](/img/structure/B2423049.png)

![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2423053.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2423054.png)
![2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2423055.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2423056.png)
![5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2423059.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2423060.png)
